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Compound of Interest

Compound Name: 1-Cyclopentylazepane

Cat. No.: B15489586 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 1-Cyclopentylazepane, a saturated heterocyclic amine. Due to the absence of publicly

available experimental spectra for this specific compound, this guide leverages predictive

models and established spectroscopic principles for analogous structures to offer a detailed

characterization. The information presented herein is intended to support researchers in the

identification, characterization, and development of novel chemical entities.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 1-Cyclopentylazepane.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~2.8 - 2.9 Multiplet 1H N-CH (Cyclopentyl)

~2.5 - 2.6 Multiplet 4H α-CH₂ (Azepane)

~1.7 - 1.8 Multiplet 2H CH₂ (Cyclopentyl)

~1.5 - 1.7 Multiplet 8H
β, γ-CH₂ (Azepane) &

CH₂ (Cyclopentyl)

~1.3 - 1.5 Multiplet 4H CH₂ (Cyclopentyl)

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (δ) ppm Assignment

~65-70 N-CH (Cyclopentyl)

~55-60 α-CH₂ (Azepane)

~30-35 CH₂ (Cyclopentyl)

~25-30 β-CH₂ (Azepane)

~20-25 γ-CH₂ (Azepane)

Predicted Infrared (IR) Absorption Data
Wavenumber (cm⁻¹) Intensity Assignment

2920-2950 Strong C-H Stretch (Aliphatic)

2850-2870 Strong C-H Stretch (Aliphatic)

1440-1470 Medium C-H Bend (CH₂)

1100-1200 Medium C-N Stretch

Predicted Mass Spectrometry (MS) Data (Electron
Ionization)
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m/z Relative Intensity Assignment

167 Moderate [M]⁺ (Molecular Ion)

166 Moderate [M-H]⁺

98 High
[M - C₅H₉]⁺ (Loss of

cyclopentyl radical)

84 High [C₆H₁₂N]⁺

69 Moderate [C₅H₉]⁺ (Cyclopentyl cation)

55 Moderate [C₄H₇]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These protocols are based on standard laboratory practices and may require

optimization for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of 1-Cyclopentylazepane.

Materials:

1-Cyclopentylazepane sample

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

NMR tube (5 mm)

Pipettes

Vortex mixer

Procedure:
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Dissolve approximately 5-10 mg of 1-Cyclopentylazepane in 0.6-0.7 mL of CDCl₃ in a

clean, dry vial.

Vortex the mixture until the sample is fully dissolved.

Transfer the solution to a 5 mm NMR tube.

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

Acquire the ¹H NMR spectrum using a standard pulse program. Typical parameters for a 400

MHz spectrometer include a spectral width of 16 ppm, an acquisition time of 4 seconds, and

a relaxation delay of 1 second.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program. Typical parameters

for a 100 MHz spectrometer include a spectral width of 240 ppm, an acquisition time of 1-2

seconds, and a relaxation delay of 2 seconds.

Process the acquired data (Fourier transformation, phase correction, and baseline

correction) using the spectrometer's software.

Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual

solvent peak of CDCl₃ in the ¹³C spectrum.

Infrared (IR) Spectroscopy
Objective: To obtain the IR spectrum of 1-Cyclopentylazepane.

Materials:

1-Cyclopentylazepane sample (neat liquid)

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Isopropanol or other suitable solvent for cleaning

Procedure:
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Clean the ATR crystal with a soft tissue dampened with isopropanol and allow it to dry

completely.

Record a background spectrum of the empty ATR crystal.

Place a small drop of the neat 1-Cyclopentylazepane liquid onto the center of the ATR

crystal.

Acquire the IR spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Clean the ATR crystal thoroughly after the measurement.

Process the spectrum by subtracting the background and performing any necessary baseline

corrections.

Mass Spectrometry (MS)
Objective: To obtain the electron ionization (EI) mass spectrum of 1-Cyclopentylazepane.

Materials:

1-Cyclopentylazepane sample

Gas chromatograph-mass spectrometer (GC-MS) system

Suitable solvent for sample dilution (e.g., dichloromethane or methanol)

Microsyringe

Procedure:

Prepare a dilute solution of 1-Cyclopentylazepane (approximately 1 mg/mL) in a suitable

volatile solvent.

Set up the GC-MS instrument with an appropriate GC column (e.g., a non-polar column like

DB-5ms).

Set the GC oven temperature program to ensure good separation and peak shape. A typical

program might start at 50°C and ramp up to 250°C.
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Set the MS parameters for electron ionization. A standard electron energy of 70 eV is

typically used. Set the mass range to scan from m/z 40 to 400.

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

Acquire the data. The mass spectrum corresponding to the GC peak of 1-
Cyclopentylazepane is then analyzed.

Identify the molecular ion peak and major fragment ions.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 1-Cyclopentylazepane.

Sample Preparation Spectroscopic Analysis Data Processing & Interpretation

1-Cyclopentylazepane

Dissolution in Solvent
(for NMR & GC-MS)

Neat Sample
(for IR-ATR)

NMR Spectroscopy
(¹H & ¹³C)

Mass Spectrometry
(GC-MS)

IR Spectroscopy

Process NMR Data

Process IR Data

Process MS Data Structure Elucidation &
Data Interpretation

Click to download full resolution via product page

General workflow for spectroscopic analysis.
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[https://www.benchchem.com/product/b15489586#spectroscopic-data-for-1-
cyclopentylazepane-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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